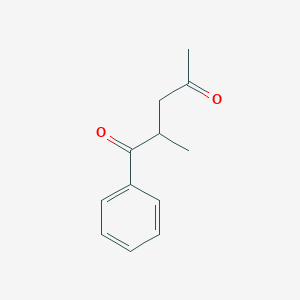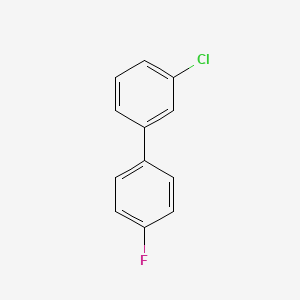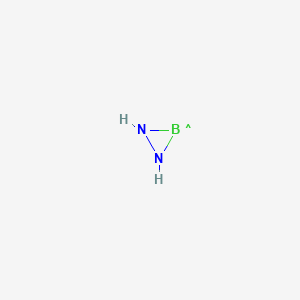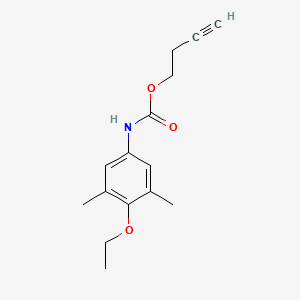
2-Methyl-1-phenylpentane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenylpentane-1,4-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpentane-1,4-dione can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpentane with a suitable oxidizing agent to introduce the ketone groups. Another method includes the condensation of acetophenone with a suitable aldehyde under basic conditions, followed by oxidation to form the diketone.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions: 2-Methyl-1-phenylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Methyl-1-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-phenylpentane-1,4-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or disrupt cellular processes.
類似化合物との比較
4-Methyl-1-phenylpentane-1,3-dione: Similar in structure but with different positioning of the ketone groups.
2-Methyl-1-phenylpentane: Lacks the diketone functionality, leading to different chemical properties.
1-Phenyl-2-methyl-1,4-pentanedione: Another diketone with a slightly different structure.
Uniqueness: 2-Methyl-1-phenylpentane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its diketone structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
83188-09-4 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-methyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChIキー |
WQOJMLCFNZUDES-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)





![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)



